molecular formula C8H12N2O2 B12893244 (S)-[1,3'-Bipyrrolidine]-2,2'-dione

(S)-[1,3'-Bipyrrolidine]-2,2'-dione

Cat. No.: B12893244
M. Wt: 168.19 g/mol
InChI Key: GYOYRRFSEXNPCH-LURJTMIESA-N
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Description

(S)-[1,3’-Bipyrrolidine]-2,2’-dione is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which consists of two pyrrolidine rings connected by a single bond. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and chiral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[1,3’-Bipyrrolidine]-2,2’-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1,3-diaminopropane with maleic anhydride, followed by cyclization to form the desired bipyrrolidine structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of (S)-[1,3’-Bipyrrolidine]-2,2’-dione may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(S)-[1,3’-Bipyrrolidine]-2,2’-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized bipyrrolidine derivatives.

Scientific Research Applications

(S)-[1,3’-Bipyrrolidine]-2,2’-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-[1,3’-Bipyrrolidine]-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved in its mechanism of action can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2,2’-Bipyrrolidine
  • ®-[1,3’-Bipyrrolidine]-2,2’-dione
  • (S)-1,3’-Bipyrrolidine dihydrochloride

Uniqueness

(S)-[1,3’-Bipyrrolidine]-2,2’-dione is unique due to its specific chiral configuration and the presence of two pyrrolidine rings. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry. Its ability to act as a chiral ligand and its versatility in forming different derivatives further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

1-[(3S)-2-oxopyrrolidin-3-yl]pyrrolidin-2-one

InChI

InChI=1S/C8H12N2O2/c11-7-2-1-5-10(7)6-3-4-9-8(6)12/h6H,1-5H2,(H,9,12)/t6-/m0/s1

InChI Key

GYOYRRFSEXNPCH-LURJTMIESA-N

Isomeric SMILES

C1CC(=O)N(C1)[C@H]2CCNC2=O

Canonical SMILES

C1CC(=O)N(C1)C2CCNC2=O

Origin of Product

United States

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